molecular formula C8H4F5NO B12077015 5-(Pentafluoroethyl)nicotinaldehyde

5-(Pentafluoroethyl)nicotinaldehyde

Cat. No.: B12077015
M. Wt: 225.11 g/mol
InChI Key: PDWBPCGEGQDMQF-UHFFFAOYSA-N
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Description

5-(Pentafluoroethyl)nicotinaldehyde is an organic compound with the molecular formula C8H4F5NO It is a derivative of nicotinaldehyde, where the pentafluoroethyl group is attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Pentafluoroethyl)nicotinaldehyde typically involves the selective reduction of carboxylic acid derivatives to the aldehyde stage. One common method is the reduction of nicotinic acid morpholinamides . This process generally requires cooling and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of selective reduction and the use of appropriate catalysts and solvents are likely to be employed to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentafluoroethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-(Pentafluoroethyl)nicotinic acid.

    Reduction: 5-(Pentafluoroethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Pentafluoroethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pentafluoroethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pentafluoroethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound without the pentafluoroethyl group.

    5-(Trifluoromethyl)nicotinaldehyde: A similar compound with a trifluoromethyl group instead of a pentafluoroethyl group.

    5-(Pentafluoroethyl)benzaldehyde: A compound with a similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

5-(Pentafluoroethyl)nicotinaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-1-5(4-15)2-14-3-6/h1-4H

InChI Key

PDWBPCGEGQDMQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(C(F)(F)F)(F)F)C=O

Origin of Product

United States

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